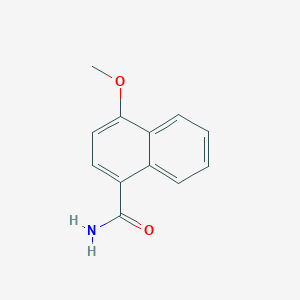
4-Methoxynaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxynaphthalene-1-carboxamide is an organic compound belonging to the class of naphthalene derivatives It is characterized by a methoxy group (-OCH₃) attached to the fourth position of the naphthalene ring and a carboxamide group (-CONH₂) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxynaphthalene-1-carboxamide typically involves the amidation of 4-methoxynaphthalene-1-carboxylic acid. This can be achieved through several methods:
Activation of Carboxylic Acid: The carboxylic acid can be activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then reacts with ammonia or an amine to yield the carboxamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
4-Methoxynaphthalene-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxynaphthalene-1-carboxylic acid: The precursor to 4-Methoxynaphthalene-1-carboxamide.
Naphthalene-1-carboxamide: Lacks the methoxy group, leading to different chemical and biological properties.
4-Methoxynaphthalene-1-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness: this compound is unique due to the presence of both the methoxy and carboxamide groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
112750-56-8 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-methoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H2,13,14) |
InChI Key |
XTOKOUSVALEYKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


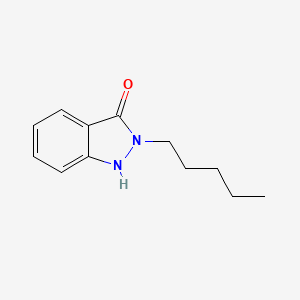
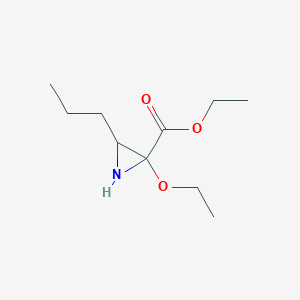
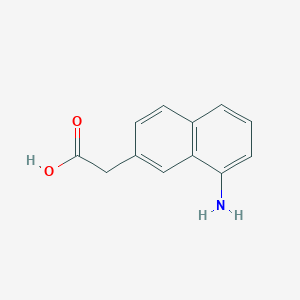

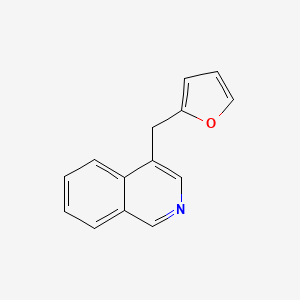
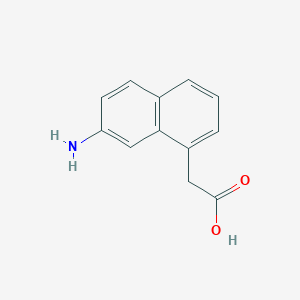
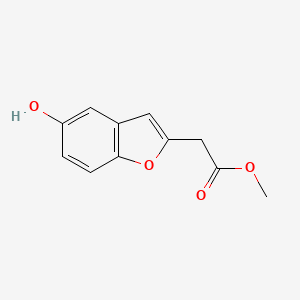
![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)


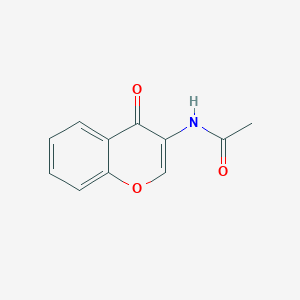
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)


